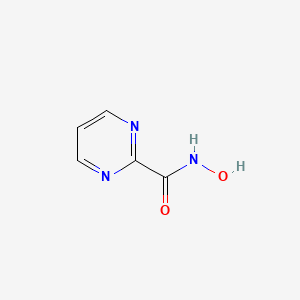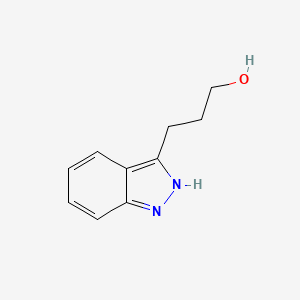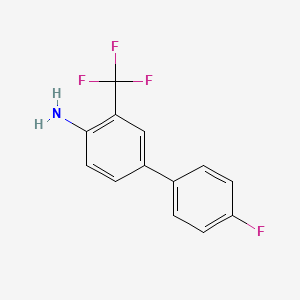![molecular formula C8H14ClN3O2 B13492933 7-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B13492933.png)
7-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Aminomethyl)-1,3-diazaspiro[44]nonane-2,4-dione hydrochloride is a synthetic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a lactone with an amine, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
7-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It serves as a probe for studying biological processes and as a potential therapeutic agent.
Medicine: It is investigated for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 7-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione: A spirocyclic compound with similar structural features but different functional groups.
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Another spirocyclic compound with additional nitrogen atoms in the ring structure.
Uniqueness
7-(Aminomethyl)-1,3-diazaspiro[44]nonane-2,4-dione hydrochloride is unique due to its specific combination of functional groups and spirocyclic structure
Properties
Molecular Formula |
C8H14ClN3O2 |
|---|---|
Molecular Weight |
219.67 g/mol |
IUPAC Name |
8-(aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione;hydrochloride |
InChI |
InChI=1S/C8H13N3O2.ClH/c9-4-5-1-2-8(3-5)6(12)10-7(13)11-8;/h5H,1-4,9H2,(H2,10,11,12,13);1H |
InChI Key |
LYSLPHJOZYYLPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1CN)C(=O)NC(=O)N2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


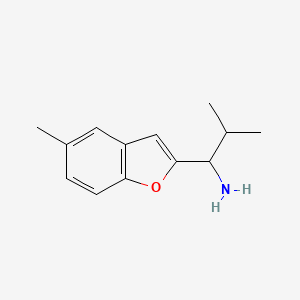
![1-Butanesulfonic acid, 4-[[(phenylmethoxy)carbonyl]amino]-](/img/structure/B13492869.png)
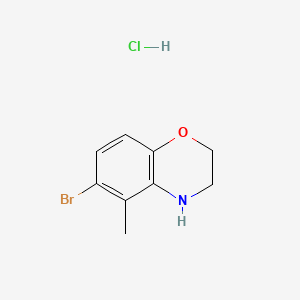

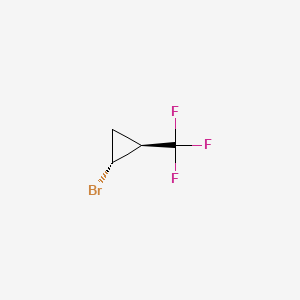
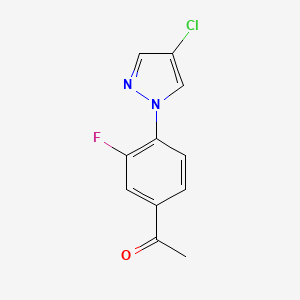
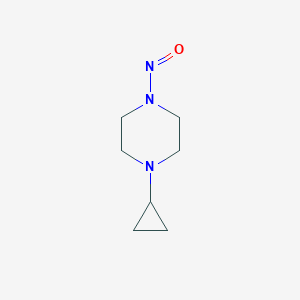
![Tert-butyl 3-[2-(aminooxy)-1,1-difluoroethyl]-3-methoxyazetidine-1-carboxylate](/img/structure/B13492913.png)
![1-benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium methyl sulfate](/img/structure/B13492918.png)
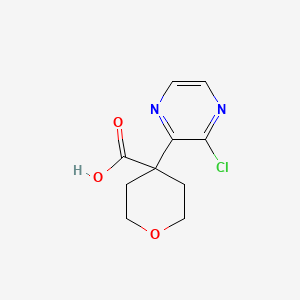
![2-[(3-Ethynylphenyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B13492932.png)
